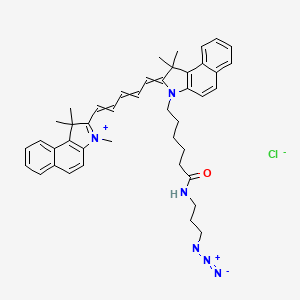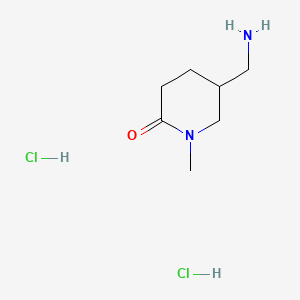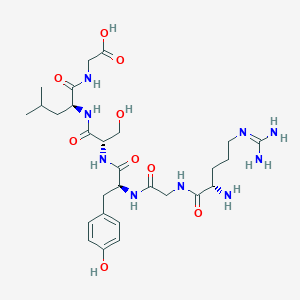
(2-Chloro-4-propoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4-propoxyphenyl)methanol: is an organic compound characterized by a chloro group, a propoxy group, and a hydroxymethyl group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Substitution: Starting with 4-propoxyphenol, bromination at the para position followed by nucleophilic substitution with chloromethane can yield this compound.
Direct Chlorination: Direct chlorination of 4-propoxyphenol in the presence of methanol can also be employed to synthesize the target compound.
Industrial Production Methods:
Batch Process: Large-scale production often involves a batch process where reactants are added sequentially under controlled conditions to ensure high yield and purity.
Continuous Flow Process: For higher efficiency, a continuous flow process can be used, where reactants are continuously fed into a reactor, and the product is continuously removed.
化学反应分析
(2-Chloro-4-propoxyphenyl)methanol: undergoes various types of reactions:
Oxidation: Oxidation of the hydroxymethyl group can produce the corresponding carboxylic acid.
Reduction: Reduction of the chloro group can yield (2-hydroxy-4-propoxyphenyl)methanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use strong bases like sodium hydroxide (NaOH).
Major Products Formed:
Carboxylic Acid: From oxidation, the major product is (2-chloro-4-propoxyphenyl)carboxylic acid.
Hydroxyl Derivative: Reduction yields (2-hydroxy-4-propoxyphenyl)methanol.
Amine Derivatives: Substitution reactions can produce various amine derivatives depending on the nucleophile used.
科学研究应用
(2-Chloro-4-propoxyphenyl)methanol: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism by which (2-Chloro-4-propoxyphenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
相似化合物的比较
4-Chlorophenol
4-Propoxyphenol
2-Chlorophenol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C10H13ClO2 |
|---|---|
分子量 |
200.66 g/mol |
IUPAC 名称 |
(2-chloro-4-propoxyphenyl)methanol |
InChI |
InChI=1S/C10H13ClO2/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h3-4,6,12H,2,5,7H2,1H3 |
InChI 键 |
DQVVSNMKIKXFBA-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC(=C(C=C1)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
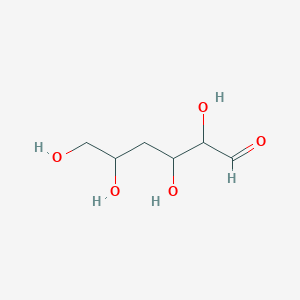
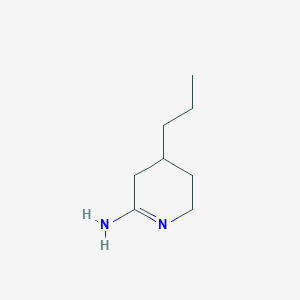
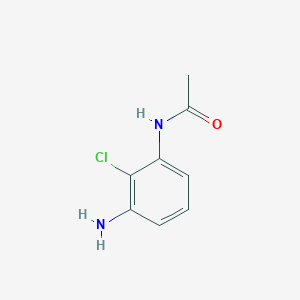

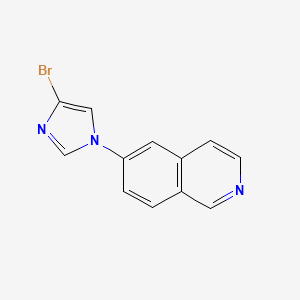
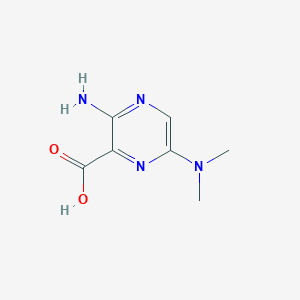
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)
![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
